molecular formula C3H7NO2 B1604622 DL-Alanine-15N CAS No. 71261-64-8

DL-Alanine-15N

Cat. No.: B1604622
CAS No.: 71261-64-8
M. Wt: 90.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-AZXPZELESA-N
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Description

DL-Alanine-15N: is a stable isotope-labeled compound of alanine, an amino acid. The “DL” prefix indicates that it is a racemic mixture of both D- and L-alanine enantiomers. The “15N” label signifies that the nitrogen atom in the amino acid is the stable isotope nitrogen-15, which is often used in various scientific research applications due to its non-radioactive nature and ability to be traced in biological systems .

Mechanism of Action

Target of Action

DL-Alanine-15N is the 15N labeled DL-Alanine . DL-Alanine is an amino acid, which is the racemic compound of L- and D-alanine . It plays a key role in the glucose-alanine cycle between tissues and liver . This cycle is crucial for the metabolism of glucose and the production of energy in the body.

Mode of Action

This compound interacts with its targets through various mechanisms. It is employed both as a reducing and a capping agent , used with silver nitrate aqueous solutions for the production of nanoparticles . Additionally, this compound can be used for the research of transition metals chelation, such as Cu (II), Zn (II), Cd (11) .

Biochemical Pathways

This compound is involved in the glucose-alanine cycle , a biochemical pathway that enables the body to convert glucose into energy . This cycle occurs between tissues and the liver, allowing the body to maintain energy homeostasis. This compound, as a part of this cycle, contributes to the efficient use of glucose and the maintenance of blood sugar levels.

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

As a component of the glucose-alanine cycle, this compound likely contributes to the regulation of glucose metabolism and energy production in the body .

Action Environment

It is known that this compound is stable under room temperature conditions , suggesting that it may be relatively resistant to environmental changes.

Biochemical Analysis

Biochemical Properties

DL-Alanine-15N, like its unlabeled counterpart, interacts with various enzymes and proteins in biochemical reactions . It is employed both as a reducing and a capping agent, used with silver nitrate aqueous solutions for the production of nanoparticles . It also interacts with transition metals such as Cu(II), Zn(II), and Cd(II) in chelation research .

Cellular Effects

This compound influences cell function by participating in the glucose-alanine cycle . This cycle allows tissues to detoxify ammonia and transport it to the liver, where it is converted into urea for excretion . This process is crucial for maintaining cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules . For example, it can bind to pyruvate, a key molecule in cellular respiration, to form alanine in a reaction catalyzed by the enzyme alanine transaminase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been used in the production of nanoparticles, where it acts as a reducing and capping agent . Over time, these nanoparticles can exhibit different properties due to the presence of this compound .

Metabolic Pathways

This compound is involved in the glucose-alanine cycle, a metabolic pathway that allows tissues to detoxify ammonia and transport it to the liver . This cycle involves several enzymes, including alanine transaminase .

Transport and Distribution

This compound, like DL-Alanine, is transported within cells and tissues as part of the glucose-alanine cycle . It can be transported from peripheral tissues to the liver, where it is converted into pyruvate for further metabolism .

Subcellular Localization

This compound is found throughout the cell due to its role in the glucose-alanine cycle . It can be found in the cytoplasm, where it is involved in various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Alanine-15N can be synthesized through several methods. One common approach involves the electrosynthesis of 15N-labeled amino acids from 15N-nitrite and ketonic acids. This method involves a reaction pathway where 15N-nitrite is converted to 15N-hydroxylamine, which then reacts with pyruvate oxime to form 15N-alanine . Another method involves the biocatalytic deracemization of racemic amino acids using alanine dehydrogenase and ω-transaminase .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation and chemical reductive amination of ketonic acids. These methods are optimized for large-scale production and often involve the use of renewable electricity to drive the reactions under ambient conditions .

Chemical Reactions Analysis

Types of Reactions: DL-Alanine-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

DL-Alanine-15N has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of DL-Alanine-15N: this compound is unique due to its racemic nature, which allows it to be used in studies that require both enantiomers. This makes it particularly useful in research involving chiral separation and the study of enantiomer-specific pathways .

Properties

IUPAC Name

2-(15N)azanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70991572
Record name (~15~N)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70991572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71261-64-8
Record name DL-Alanine-15N
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071261648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~15~N)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70991572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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